molecular formula C7H8ClN3 B047294 1-(4-Chlorophenyl)guanidine CAS No. 45964-97-4

1-(4-Chlorophenyl)guanidine

Cat. No. B047294
CAS RN: 45964-97-4
M. Wt: 169.61 g/mol
InChI Key: ZSJNJAJDBNFVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Chlorophenyl)guanidine” is a chemical compound with the molecular formula C7H8ClN3. It has a molecular weight of 169.61 . It is also known as “N-(4-Chlorophenyl)guanidine” and is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .


Synthesis Analysis

The synthesis of guanidines, including “1-(4-Chlorophenyl)guanidine”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)guanidine” can be represented by the InChI code 1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) . This indicates that the molecule consists of a chlorophenyl group attached to a guanidine group.


Physical And Chemical Properties Analysis

“1-(4-Chlorophenyl)guanidine” is a white to yellow solid . The compound is stable under normal conditions.

Scientific Research Applications

DNA and RNA Isolation

  • Isolation of DNA and RNA: Guanidine hydrochloride, a related compound to 1-(4-Chlorophenyl)guanidine, has been used effectively for the isolation of RNA and DNA from various sources. This process involves repeated precipitation of nucleic acids from guanidine hydrochloride using ethanol, which is an improved procedure for isolating large quantities of DNA (Pramanick, Forstová, & Pivec, 1976).

Pharmaceutical Applications

  • Cardioprotective Effects: A series of guanidine derivatives, including (5-arylfuran-2-ylcarbonyl)guanidines, has shown promising cardioprotective efficacy against ischemia-reperfusion injury. This suggests potential applications of similar guanidine compounds in cardiovascular therapeutics (Lee et al., 2005).

Antimicrobial Properties

  • Antibacterial Studies: Trisubstituted guanidines and their copper(II) complexes have shown good bactericidal activity. This includes compounds where one of the substituents is chlorophenyl, closely related to 1-(4-Chlorophenyl)guanidine (Said et al., 2015).
  • Germicidal Property: Guanidine organomercury complexes, including those with chlorophenyl groups, have demonstrated significant germicidal properties, indicating potential for antimicrobial applications (Liu et al., 2021).

Chemical Synthesis

  • Catalytic Synthesis: Guanidine hydrochloride has been used in the catalytic synthesis of various compounds, indicating that related guanidine compounds could have applications in facilitating chemical reactions (Cahyana, Ardiansah, & Aisy, 2020).

Protein Folding

  • Protein Folding Research: Guanidine hydrochloride is a known denaturant for proteins but, interestingly, at low concentrations, it can refold acid-unfolded proteins, stabilizing a molten globule state. This has implications for the study of protein folding and misfolding in biological systems (Hagihara et al., 1993).

Safety And Hazards

“1-(4-Chlorophenyl)guanidine” is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNJAJDBNFVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374034
Record name 1-(4-Chlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)guanidine

CAS RN

45964-97-4
Record name 1-(4-Chlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)guanidine
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)guanidine
Reactant of Route 4
1-(4-Chlorophenyl)guanidine
Reactant of Route 5
1-(4-Chlorophenyl)guanidine
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)guanidine

Citations

For This Compound
13
Citations
U Daswani, N Dubey, P Sharma, A Kumar - New Journal of Chemistry, 2016 - pubs.rsc.org
A new strategy for the synthesis of 2-aminobenzimidazoles via a reaction of α-halogenated cyclohexanone with guanidine is reported. It provides a facile N-bromosuccinimide (NBS) …
Number of citations: 18 pubs.rsc.org
R Mishra, S Paliwal, A Agarwal, S Sharma… - Medicinal Chemistry …, 2015 - Springer
In view of the role of DHFR in design and development of antimicrobials, we have attempted to develop a rigorously validated structure-based pharmacophore model comprising of two …
Number of citations: 5 link.springer.com
H Zhao, X Hu, K Cao, Y Zhang, K Zhao, C Tang… - European Journal of …, 2018 - Elsevier
CDK4/6 pathway is an attractive target for development of anti-cancer drugs. Herein, we reported the design and synthesis of a series of 4,5-dihydro-1H-pyrazolo [4,3-h]quinazoline …
Number of citations: 11 www.sciencedirect.com
AA Fillipova, TM Szhenova, DO Bokov… - Moscow University …, 2021 - Springer
Geraniol is one key bioactive marker compound of the essential oil of geranium, which exhibits antibacterial, antifungal, antiseptic, anti-inflammatory, antioxidant, and astringent …
Number of citations: 2 link.springer.com
CP Sum, S Mohanty, PK Gupta… - Journal of Biomedical …, 2008 - spiedigitallibrary.org
Failure of endodontic treatment is commonly associated with the presence of Enterococcus faecalis. Studies have highlighted that E. faecalis can form a calcified biofilm in tough …
Number of citations: 34 www.spiedigitallibrary.org
JC Cardoso, MM Canelas, M Gonçalo… - Contact …, 2009 - Wiley Online Library
Objective: We conducted a retrospective study (2003–07) evaluating the results of photopatch tests (PPTs) performed with an extended series with the objective of determining the main …
Number of citations: 82 onlinelibrary.wiley.com
SC Peng, S Mohanty, PK Gupta… - Lasers in Dentistry …, 2007 - spiedigitallibrary.org
Failure of endodontic treatment is commonly due to Enterococcal infection. In this study influence of chemical treatments of type-I collagen membrane by chemical agents commonly …
Number of citations: 8 www.spiedigitallibrary.org
H Hammoud, M Schmitt, F Bihel… - The Journal of …, 2012 - ACS Publications
Direct Guanidinylation of Aryl and Heteroaryl Halides via Copper-Catalyzed Cross-Coupling Reaction | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my …
Number of citations: 36 pubs.acs.org
World Health Organization - WHO Drug Information, 2016 - apps.who.int
A. To 1 mL of the solution add 40 mL of water R, cool in iced water, make alkaline to titan yellow paper R by adding dropwise, and with stirring, sodium hydroxide (~ 420 g/L) TS and add …
Number of citations: 1 apps.who.int
Q Lu, W He, W Sun, Y Feng… - Journal of Chemical …, 2020 - journals.sagepub.com
A three-step synthesis of 2-arylamino-5-formyl-pyrimidines is developed by condensation of the bis(hexafluorophosphate) Arnold salt with N-arylguanidines. This method conveniently …
Number of citations: 2 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.